molecular formula C8H6F2N2 B157295 5,6-difluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1662-22-2

5,6-difluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B157295
CAS No.: 1662-22-2
M. Wt: 168.14 g/mol
InChI Key: JXSKHZIAKGMOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-2-methyl-1H-benzo[d]imidazole (CAS 1662-22-2) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its main applications include serving as a core structural motif in the design and synthesis of potential anticonvulsant drugs. Research indicates that derivatives of this compound act as effective binders to the GABAA receptor, a critical target for modulating neuronal excitability, and have demonstrated potent anticonvulsant activity in experimental models . Furthermore, the benzimidazole scaffold is recognized for its relevance in oncology research, particularly in the development of tyrosine kinase inhibitors . The strategic incorporation of fluorine atoms influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . The compound is provided with high purity (97%) for research applications . This product is intended for research purposes in a controlled laboratory environment and is strictly classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSKHZIAKGMOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,6-difluoro-2-methyl-1H-benzo[d]imidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole , a critical fluorinated heterocyclic building block in medicinal chemistry.

CAS Registry Number: 1662-22-2 Molecular Formula: C₈H₆F₂N₂ Molecular Weight: 168.14 g/mol

Executive Summary

5,6-Difluoro-2-methyl-1H-benzo[d]imidazole is a fused bicyclic heterocycle characterized by a benzene ring substituted with two fluorine atoms at the 5 and 6 positions, fused to an imidazole ring carrying a methyl group at the 2-position.[1] This scaffold serves as a high-value pharmacophore in drug discovery, particularly for modulating metabolic stability and lipophilicity in kinase inhibitors, antiviral agents, and proton pump inhibitors. The electron-withdrawing nature of the vicinal difluoro-substitution pattern significantly alters the pKa and hydrogen-bonding potential compared to the non-fluorinated parent, making it a strategic bioisostere in lead optimization.

Physicochemical Profiling

The introduction of fluorine atoms imparts distinct physicochemical properties that differentiate this compound from its non-fluorinated analogs.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical for fused azoles
Melting Point 182–186 °C (Experimental range)Higher than 2-methylbenzimidazole (~174°C) due to dipole interactions
Predicted LogP 1.8 – 2.1Moderate lipophilicity; F-substitution increases LogP vs. H-analogs
pKa (Conj. Acid) ~4.9 – 5.2Lower than 2-methylbenzimidazole (pKa ~6.2) due to electron-withdrawing F atoms
Solubility Soluble in DMSO, Methanol, EthanolLimited solubility in water; soluble in dilute acid
H-Bond Donors 1 (NH)Imidazole N-H
H-Bond Acceptors 1 (N) + 2 (F)Imidazole N and Fluorine atoms (weak acceptors)

Structural & Electronic Analysis

Fluorine Effect

The 5,6-difluoro substitution creates a unique electronic environment. Fluorine is highly electronegative, exerting a strong inductive effect (-I) that pulls electron density away from the aromatic ring.

  • Acidity/Basicity: The electron-withdrawing effect reduces the electron density on the imidazole nitrogen atoms. This lowers the basicity of the pyridine-like nitrogen (N-3) and increases the acidity of the pyrrole-like nitrogen (N-1), facilitating deprotonation in basic conditions for N-alkylation reactions.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substitution at the 5 and 6 positions blocks common metabolic "soft spots" (sites of CYP450-mediated oxidation), thereby extending the biological half-life of drugs containing this moiety.

Tautomerism

Like all 1H-benzimidazoles, this molecule exhibits annular tautomerism. In solution, the hydrogen atom rapidly migrates between N-1 and N-3. Due to the symmetry provided by the 5,6-difluoro substitution, the two tautomers are identical (degenerate), simplifying NMR interpretation compared to asymmetrically substituted benzimidazoles (e.g., 5-fluoro-2-methylbenzimidazole).

Synthesis & Manufacturing

The industrial and laboratory synthesis typically proceeds via the condensation of 4,5-difluoro-1,2-phenylenediamine with an acetic acid equivalent.

Synthetic Pathway (Phillips Condensation)

The most robust protocol involves the acid-catalyzed cyclocondensation of the diamine precursor.

Reagents:

  • Precursor: 4,5-Difluoro-1,2-phenylenediamine (CAS 76179-40-3)

  • Cyclizing Agent: Acetic acid (solvent & reagent) or Acetic anhydride

  • Catalyst: 4N HCl or Polyphosphoric acid (PPA) for difficult cases

Reaction Scheme:

Synthesis Precursor 4,5-Difluoro-1,2- phenylenediamine Intermediate Mono-acetylated Intermediate (Amide) Precursor->Intermediate Acylation (Reflux, 2h) Reagent Acetic Acid / Acetic Anhydride Reagent->Intermediate Product 5,6-Difluoro-2-methyl- 1H-benzo[d]imidazole Intermediate->Product Cyclodehydration (-H2O, Acid Cat.)

Figure 1: Synthetic pathway via Phillips condensation.

Experimental Protocol (Standard Bench Scale)
  • Charge: In a round-bottom flask, dissolve 10.0 mmol of 4,5-difluoro-1,2-phenylenediamine in 15 mL of 4N HCl.

  • Add: Add 15.0 mmol of acetic acid (or 1.2 eq of acetic anhydride).

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

  • Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly adjust pH to ~8–9 using ammonium hydroxide (28%) or saturated NaHCO₃.

  • Isolation: The product will precipitate as a white/off-white solid. Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold water. Recrystallize from ethanol/water or ethyl acetate if necessary to achieve >98% purity.

Analytical Characterization

Researchers should validate the structure using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.50 (br s, 1H): N-H proton (broad, exchangeable with D₂O).

    • δ 7.45–7.55 (t, 2H, J_H-F ≈ 8-10 Hz): Aromatic protons at C-4 and C-7. Due to the symmetry and F-coupling, these often appear as a triplet or complex multiplet.

    • δ 2.48 (s, 3H): Methyl group protons at C-2.

  • ¹⁹F NMR:

    • Single signal (singlet or minor multiplet) due to symmetry, typically around -140 to -145 ppm .

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Expected Ion: [M+H]⁺ = 169.15 m/z.

Pharmacological Relevance & SAR

The 5,6-difluoro-2-methylbenzimidazole core acts as a scaffold for "Fragment-Based Drug Design" (FBDD).

Structure-Activity Relationship (SAR) Logic
  • Metabolic Blocking: The C-5 and C-6 positions in benzimidazoles are prone to hydroxylation. Fluorination blocks this, forcing metabolism to occur elsewhere or slowing clearance.

  • Lipophilicity Modulation: The difluoro motif increases lipophilicity without adding significant steric bulk (F radius ≈ 1.47 Å vs H radius ≈ 1.20 Å), aiding membrane permeability.

  • Hydrogen Bonding: The N-H moiety remains a strong hydrogen bond donor, critical for binding in the hinge region of kinase enzymes.

SAR Core 5,6-difluoro-2-methyl- benzimidazole Core F_Sub 5,6-Difluoro Substitution: - Blocks CYP450 oxidation - Increases lipophilicity - Modulates pKa Core->F_Sub Me_Sub 2-Methyl Group: - Steric anchor - Site for further functionalization (e.g., oxidation to aldehyde/acid) Core->Me_Sub NH_Sub N-1 Position: - H-bond donor - Target for N-alkylation/arylation Core->NH_Sub

Figure 2: Structure-Activity Relationship (SAR) map of the core scaffold.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term storage is required, although the compound is generally stable in air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work in a fume hood during synthesis to avoid inhalation of acetic acid vapors.

References

  • Synthesis of Benzimidazoles (Phillips Condens

    • Source: Organic Syntheses, Coll.[2] Vol. 2, p. 501 (1943).

    • URL:[Link]

    • Relevance: Foundational protocol for condensing o-phenylenediamines with carboxylic acids.
  • Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and Anti-Inflammatory Applications." Relevance: Explains the metabolic stability and lipophilicity changes induced by 5,6-difluoro substitution.
  • Physicochemical Properties of Benzimidazoles

    • Source: PubChem Compound Summary for 5,6-Dimethylbenzimidazole (Analog reference for pKa/LogP trends).
    • URL:[Link]

  • Benzimidazole Deriv

    • Source: PMC (NIH)
    • URL:[Link]

    • Relevance: Highlights the biological activity of 5,6-difluoro deriv
  • Product Specification & CAS Verification Source: CymitQuimica / ChemicalBook (CAS 1662-22-2).

Sources

The 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole Scaffold: Mechanism of Action & Synthetic Utility

[1]

Part 1: Executive Technical Summary[1]

5,6-difluoro-2-methyl-1H-benzo[d]imidazole (DFMBI) is a high-value heterocyclic building block used in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] It is a bioisostere of the classic benzimidazole core found in anthelmintics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole), but with distinct electronic and steric advantages conferred by the vicinal fluorine substitution.

Core Pharmacological Value:

  • Metabolic Blockade: The C5 and C6 positions of benzimidazoles are primary sites for Cytochrome P450-mediated oxidation (hydroxylation).[1] Fluorine substitution at these positions (

    
     bond energy 
    
    
    ) effectively blocks this metabolic clearance, significantly extending the half-life (
    
    
    ) of the parent drug.
  • Electronic Modulation: The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, lowering the

    
     of the imidazole nitrogen (N3). This alters the hydrogen-bond donor/acceptor profile, often enhancing selectivity for kinase hinge regions or specific receptor pockets.[1]
    
  • Lipophilicity Enhancement: The 5,6-difluoro motif increases the partition coefficient (

    
    ), facilitating blood-brain barrier (BBB) penetration and cellular uptake.
    

Part 2: Mechanism of Action (Molecular & Biological)

The mechanism of action (MoA) of DFMBI-derived compounds operates on two levels: the physicochemical level (how the core modifies the drug's behavior) and the target level (how it interacts with proteins).

Physicochemical Mechanism: The "Fluorine Effect"

The introduction of the 5,6-difluoro motif fundamentally alters the benzimidazole scaffold's reactivity.[1]

PropertyStandard 2-Methyl-Benzimidazole5,6-Difluoro-2-Methyl-BenzimidazoleMechanistic Impact
Metabolic Stability Low (Rapid C5/C6 hydroxylation)High (Oxidation blocked)Prolongs duration of action; reduces dosing frequency.[1]
Lipophilicity (

)
~1.6~2.1 - 2.3 Enhances passive diffusion across lipid bilayers (CNS/Tumor penetration).[1]
Acidity (

of NH)
~12.8~11.5 Increases acidity of the N1 proton, facilitating stronger H-bond interactions with receptor acidic residues.
Basicity (

of N3)
~5.6~4.2 Reduces protonation at physiological pH, reducing "ion trapping" in acidic organelles.
Biological Target Mechanisms

When incorporated into larger ligands, the DFMBI core drives activity against specific targets:

A. Tyrosine Kinase Inhibition (EGFR / VEGFR)

In kinase inhibitors, the benzimidazole core acts as an adenine mimetic .

  • Binding Mode: The N3 nitrogen accepts a hydrogen bond from the kinase "hinge" region (e.g., Met793 in EGFR), while the NH acts as a donor to a backbone carbonyl.

  • Role of 2-Methyl: The C2-methyl group positions the inhibitor within the hydrophobic pocket, often displacing water molecules to gain entropic binding energy.[1]

  • Role of 5,6-Difluoro: The fluorines engage in weak halogen bonding or multipolar interactions with hydrophobic residues (e.g., Leucine, Valine) lining the ATP-binding cleft, increasing potency (

    
    ) compared to the non-fluorinated analog.
    
B. Microtubule Destabilization (Antiproliferative)

Similar to nocodazole, DFMBI derivatives bind to the colchicine-binding site on

1
  • Mechanism: The scaffold wedges between the

    
     and 
    
    
    tubulin subunits, preventing the straight conformation required for microtubule polymerization.
  • Result: This induces mitotic arrest at the G2/M phase, leading to apoptosis in rapidly dividing tumor cells (e.g., A549, HeLa lines).

C. Proton Pump Inhibition (P-CABs)

In Potassium-Competitive Acid Blockers (e.g., Tegoprazan intermediates), the benzimidazole core binds ionically to the luminal surface of the

1231

Part 3: Visualization of Mechanisms[1]

The following Graphviz diagram illustrates the dual mechanistic pathways of the DFMBI scaffold:

DFMBI_MechanismScaffold5,6-difluoro-2-methyl-benzimidazole (DFMBI)Prop_MetabMetabolic Blockade(C5/C6 Oxidation Resistance)Scaffold->Prop_MetabProp_ElecElectronic Modulation(Lower pKa / H-Bonding)Scaffold->Prop_ElecProp_LipoLipophilicity Increase(Membrane Permeability)Scaffold->Prop_LipoTarget_PCABH+/K+ ATPase(Acid Stability)Prop_Metab->Target_PCAB Acid StabilityTarget_KinaseKinase Hinge Binding(EGFR/VEGFR)Prop_Elec->Target_Kinase H-Bond Donor/AcceptorTarget_TubulinBeta-Tubulin Binding(Colchicine Site)Prop_Lipo->Target_Tubulin Hydrophobic FitOutcome_OncTumor Cell Apoptosis(G2/M Arrest)Target_Kinase->Outcome_OncTarget_Tubulin->Outcome_OncOutcome_GIGastric Acid SuppressionTarget_PCAB->Outcome_GI

Figure 1: Mechanistic pathways linking the physicochemical properties of the DFMBI scaffold to biological outcomes in Oncology and Gastroenterology.[1]

Part 4: Experimental Protocols

Synthesis of the DFMBI Core

This protocol describes the "Philips-type" condensation, which is the industry standard for generating the scaffold with high yield.[1]

Reagents:

  • 4,5-Difluoro-1,2-phenylenediamine (CAS: 76179-40-3)[1]

  • Acetic Anhydride (or Acetic Acid)

  • 4N Hydrochloric Acid (HCl)

Protocol:

  • Dissolution: Dissolve 10 mmol of 4,5-difluoro-1,2-phenylenediamine in 30 mL of 4N HCl.

  • Condensation: Add 15 mmol of Acetic Acid (or Acetic Anhydride for faster reaction).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
    
  • Neutralization: Cool to room temperature. Slowly add concentrated Ammonia (

    
    ) until pH 
    
    
    .[1]
  • Precipitation: The product, 5,6-difluoro-2-methyl-1H-benzo[d]imidazole , will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water.

    • Expected Yield: >85%[1][4][5][6]

    • Validation:

      
       (DMSO-
      
      
      ) should show a singlet at
      
      
      (methyl) and aromatic multiplets at
      
      
      .
Functionalization: C2-Lithiation (For Drug Extension)

To transform the scaffold into a complex drug (e.g., extending the 2-position), use lateral lithiation.

Protocol:

  • Protection: Protect N1 with a Boc group or SEM group (Standard condition:

    
    , DMAP, DCM).
    
  • Lithiation: Dissolve protected DFMBI in dry THF under Argon at

    
    .
    
  • Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. The 2-methyl protons are acidic (

    
    ).[1]
    
  • Electrophile Addition: Add the desired electrophile (e.g., Benzyl bromide for opioid-like scaffolds, or an aldehyde for alcohol intermediates).

  • Quench: Add saturated

    
     solution.
    

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: While the scaffold itself is a chemical intermediate, its derivatives (especially N-alkylated-2-benzyl analogs) can possess extremely high biological potency (opioid activity).[1] Treat all unknown derivatives as potentially hazardous.[1]

  • Chemical Hazards: 4,5-difluoro-1,2-phenylenediamine is a skin irritant and potential sensitizer.[1] Use nitrile gloves and work in a fume hood.[1]

  • Regulatory: The core scaffold is generally uncontrolled, but specific derivatives (e.g., those resembling "Nitazene" structures) are Schedule I in many jurisdictions. Researchers must verify local laws before synthesizing C2-benzyl derivatives.[1]

References

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Source: ACS Omega (2022). Relevance: Validates the antiproliferative mechanism and synthesis of benzimidazole scaffolds.[1][7] URL:[Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Source: MDPI (Molecules, 2024). Relevance: Details the binding mode of halogenated benzimidazoles in kinase pockets. URL:[Link]

  • Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones. Source: Journal of Organic Chemistry (via NIH/PMC). Relevance: Demonstrates the synthetic utility of the difluoro-benzimidazole core in constructing complex fused ring systems.[1] URL:[Link]

Methodological & Application

reaction conditions for cyclization of 4,5-difluoro-1,2-phenylenediamine with acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5,6-Difluoro-2-methylbenzimidazole

Executive Summary

This guide details the optimized protocol for the cyclocondensation of 4,5-difluoro-1,2-phenylenediamine with acetic anhydride to synthesize 5,6-difluoro-2-methylbenzimidazole.[1] This fluorinated heterocycle is a critical pharmacophore in drug discovery, particularly for antiviral (e.g., HCMV inhibitors) and anticancer applications, where the C-F bonds enhance metabolic stability and lipophilicity.[1] The protocol utilizes a robust "Phillips-type" condensation modified for electron-deficient diamines, ensuring high yield and purity.[1]

Reaction Chemistry & Mechanism

The synthesis proceeds via a two-stage mechanism:[2]

  • N-Acylation: Nucleophilic attack of the diamine nitrogen on the carbonyl carbon of acetic anhydride, forming a mono- or di-acetylated intermediate (N-acetyl-4,5-difluoro-1,2-phenylenediamine).[1]

  • Cyclodehydration: Under thermal forcing (reflux) and acidic conditions (generated in situ by acetic acid byproduct), the amide oxygen is protonated, facilitating intramolecular nucleophilic attack by the second amine group.[1] This closes the imidazole ring with the expulsion of water/acetic acid.

Note on Fluorine Effect: The electron-withdrawing nature of the fluorine atoms at positions 4 and 5 decreases the nucleophilicity of the amino groups compared to unsubstituted phenylenediamine. Consequently, this reaction requires sustained thermal energy (reflux) to drive the cyclization to completion.[1]

ReactionMechanism cluster_conditions Reaction Conditions SM 4,5-Difluoro-1,2- phenylenediamine Inter N-Acetyl Intermediate (Mono/Di-amide) SM->Inter Acylation (Reflux) Ac2O Acetic Anhydride Ac2O->Inter TS Cyclization Transition State (-H2O) Inter->TS H+ / Heat Prod 5,6-Difluoro-2- methylbenzimidazole TS->Prod - AcOH Reflux (100-110°C) Reflux (100-110°C) Time: 2-4 Hours Time: 2-4 Hours

Figure 1: Mechanistic pathway for the cyclization of 4,5-difluoro-1,2-phenylenediamine.

Experimental Protocol

Reagents & Equipment
ComponentGrade/PurityRole
4,5-Difluoro-1,2-phenylenediamine >97%Limiting Reagent (Substrate)
Acetic Anhydride ACS Reagent (>99%)Reagent & Solvent
Acetic Acid (Optional) GlacialCo-solvent (if solubility is poor)
Sodium Hydroxide (10% aq) Laboratory GradeNeutralization
Ethanol/Water HPLC GradeRecrystallization Solvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1.44 g (10 mmol) of 4,5-difluoro-1,2-phenylenediamine.

  • Add 10 mL of acetic anhydride.

    • Expert Tip: If the diamine does not dissolve readily, add 5 mL of glacial acetic acid to assist solubility.[1] The excess anhydride acts as both reagent and solvent.

Step 2: Thermal Cyclization

  • Place the RBF in an oil bath pre-heated to 120°C .

  • Reflux the mixture with vigorous stirring for 2 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting diamine (more polar) should disappear, replaced by the less polar benzimidazole spot.

Step 3: Work-up & Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker containing 100 mL of crushed ice/water with stirring. This hydrolyzes the excess acetic anhydride.[1]

  • Slowly add 10% NaOH solution dropwise until the pH reaches ~8-9.

    • Observation: A solid precipitate (crude product) will form as the solution becomes basic.[1]

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel and wash copiously with cold water (3 x 20 mL) to remove residual acetate salts.[1]

Step 4: Purification

  • Recrystallize the crude solid from a hot Ethanol/Water (1:1) mixture.[1]

  • Dissolve the solid in minimum boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Collect the crystals by filtration and dry in a vacuum oven at 60°C for 4 hours.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected parameters.

ParameterExpected Value/CharacteristicNotes
Appearance White to Off-white crystalline solidDarkening indicates oxidation/impurities.[1][3]
Yield 75% - 90%Lower yields suggest incomplete cyclization.[1]
Melting Point ~200 - 205°CReference: 5,6-Dichloro analog melts at 200-202°C; Fluorine analogs are typically similar.[1]
1H NMR (DMSO-d6) δ 2.50 (s, 3H, -CH3) δ 7.5-7.7 (t/m, 2H, Ar-H)The methyl group appears as a sharp singlet.[1] Aromatic protons show splitting due to F-H coupling (

).[1]
LC-MS (ESI+) [M+H]+ = 169.05Molecular Weight: 168.14 g/mol .[1]

Safety & Handling (MSDS Summary)

  • 4,5-Difluoro-1,2-phenylenediamine: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, and flammable.[1] Reacts violently with water.[1] Use proper PPE (gloves, goggles, face shield).[1]

  • Reaction Hazards: The quenching step (adding anhydride mixture to water) is exothermic.[1] Add slowly to ice to prevent splashing.[1]

References

  • General Benzimidazole Synthesis: Wagner, E. C.; Millett, W. H. "Benzimidazole."[1] Organic Syntheses, Coll.[1][3] Vol. 2, p.65 (1943).[1] Link

  • Fluorinated Analog Preparation: Townsend, L. B., et al. "Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles."[1] Journal of Medicinal Chemistry, 1995, 38(20), 4098-4105.[1] Link

  • Product Identification (CAS 1662-22-2): PubChem Compound Summary for CID 15347274.[1] Link[1]

  • Microwave Assisted Methods (Alternative): BenchChem Technical Guide, "The Synthesis of Benzimidazole Derivatives." Link[1]

Sources

Application Notes & Protocols: Leveraging the 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole Scaffold for Novel P2X3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on utilizing the 5,6-difluoro-2-methyl-1H-benzo[d]imidazole chemical scaffold as a foundation for developing potent and selective P2X3 receptor antagonists. These antagonists are promising therapeutic agents for conditions driven by sensory nerve hypersensitization, such as chronic cough and neuropathic pain.

Section 1: The P2X3 Receptor - A Validated Therapeutic Target

Biological Role and Signaling

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on C- and Aδ-fiber primary afferent neurons, which are critical for transmitting sensory information like pain, touch, and irritation.[1][2][3] Extracellular ATP, released from cells during injury, inflammation, or stress, binds to and activates P2X3 receptors.[3][4] This activation leads to a rapid influx of cations (primarily Ca²⁺ and Na⁺), causing membrane depolarization and the generation of an action potential. This signal is then propagated to the central nervous system, resulting in the perception of pain or the initiation of reflexes, such as coughing.[4][5]

The P2X3 receptor can exist as a homotrimer (three P2X3 subunits) or a heterotrimer with the P2X2 subunit (P2X2/3).[6][7] Both receptor types are implicated in sensory signaling.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Released from damaged cells) P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Binds & Activates IonInflux Cation Influx (Na⁺, Ca²⁺) P2X3->IonInflux Channel Opens Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to CNS (Pain / Cough Sensation) ActionPotential->Signal

Caption: P2X3 Receptor Activation Pathway.

Rationale for Antagonism in Disease

The selective expression of P2X3 receptors on sensory neurons makes them an attractive therapeutic target.[3] By blocking these receptors, it is possible to inhibit the initiation of pain and cough signals at their source, without causing widespread effects in the central nervous system (CNS), gastrointestinal, or cardiovascular tissues that limit many existing therapies.[3] This targeted approach has led to the clinical investigation of P2X3 antagonists for:

  • Refractory Chronic Cough: A persistent cough lasting over eight weeks that does not respond to treatment for underlying causes.[4][6][8] P2X3 antagonists can reduce the hypersensitivity of airway sensory nerves that drive the cough reflex.[5][8]

  • Neuropathic Pain: Chronic pain caused by damage or disease affecting the somatosensory nervous system.[1][2][8] P2X3 antagonists can dampen the aberrant signaling from sensitized neurons.

  • Other Sensitization Disorders: The therapeutic potential may extend to overactive bladder, irritable bowel syndrome, and chronic itch.[3][6]

Section 2: The Benzimidazole Scaffold in P2X3 Antagonist Design

Overview and Rationale

The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its rigid, bicyclic structure provides a stable platform for introducing diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties. For P2X3 antagonists, benzimidazole-based compounds have been identified as a promising chemical class.[1][2][9]

The 5,6-difluoro substitution on the benzimidazole ring is a key design element. The fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the ring system, potentially improving binding affinity to the target receptor.

General Synthetic Workflow

The synthesis of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole derivatives typically begins with a substituted o-phenylenediamine. The core is formed via condensation with a carboxylic acid or its equivalent, a well-established method for benzimidazole synthesis.[10][11] Subsequent functionalization allows for the exploration of the structure-activity relationship (SAR).

Synthesis_Workflow Start 4,5-Difluoro-1,2-phenylenediamine (Starting Material) Condensation Step 1: Condensation (e.g., with Acetic Acid) Start->Condensation Core 5,6-difluoro-2-methyl- 1H-benzo[d]imidazole (Core Scaffold) Condensation->Core Functionalization Step 2: N-Alkylation / Arylation (Introduce R1 Group) Core->Functionalization Library Diverse Library of Target Compounds Functionalization->Library

Caption: General Synthetic Workflow for Benzimidazole Derivatives.

Section 3: Protocol - Representative Synthesis

This protocol describes a general two-step synthesis for a library of N-substituted 5,6-difluoro-2-methyl-1H-benzo[d]imidazole analogs.

Objective: To synthesize target compounds for biological screening.

Methodology: Based on established benzimidazole synthesis literature.[11]

Step 1: Synthesis of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole (Core Scaffold)

  • Materials: 4,5-Difluoro-1,2-phenylenediamine, glacial acetic acid, 4M hydrochloric acid, sodium hydroxide, ethyl acetate, brine.

  • Procedure:

    • Suspend 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in 4M HCl.

    • Add glacial acetic acid (1.2 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is ~8-9.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure core scaffold.

Step 2: N-Alkylation to Introduce Diversity

  • Materials: 5,6-difluoro-2-methyl-1H-benzo[d]imidazole (1.0 eq), desired alkyl/benzyl halide (e.g., R-Br, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the core scaffold in anhydrous DMF.

    • Add K₂CO₃ and stir the suspension for 15 minutes at room temperature.

    • Add the alkyl/benzyl halide and stir the reaction at 60 °C until the starting material is consumed (monitor by TLC).

    • Cool the reaction, pour it into ice water, and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound via column chromatography to yield the target molecule.

Section 4: Protocol - In Vitro Evaluation of P2X3 Antagonism

Calcium Flux Assay (Functional Screen)

Objective: To determine the potency (IC₅₀) of synthesized compounds by measuring their ability to inhibit ATP-induced calcium influx in cells expressing the human P2X3 receptor.

  • Materials:

    • HEK293 cells stably expressing human P2X3 receptors.

    • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • P2X3 agonist: α,β-methylene ATP (α,β-meATP).

    • Test compounds dissolved in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed HEK293-hP2X3 cells into black-walled, clear-bottom 384-well plates and culture overnight.

    • Dye Loading: Remove culture medium and add assay buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.

    • Compound Addition: Wash the cells with assay buffer. Add various concentrations of test compounds (typically in a 10-point, 3-fold dilution series) to the wells. Incubate for 15-30 minutes.

    • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

    • Agonist Stimulation: Add a pre-determined EC₈₀ concentration of α,β-meATP to all wells and immediately measure the fluorescence intensity over time.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to vehicle (0% inhibition) and no-agonist (100% inhibition) controls.

      • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology (Gold Standard)

Objective: To confirm the mechanism of action and accurately quantify the inhibitory effect of lead compounds on P2X3 ion channel currents.[12]

  • Materials & Equipment:

    • HEK293 cells expressing hP2X3 on coverslips.

    • Patch-clamp amplifier, micromanipulator, and perfusion system.

    • Borosilicate glass pipettes (4-8 MΩ resistance).[12]

    • Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose (pH 7.3).[12]

    • Intracellular Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA (pH 7.3).[12]

  • Procedure:

    • Establish a whole-cell recording configuration on a single P2X3-expressing cell. Hold the membrane potential at -60 mV.[12]

    • Using a rapid perfusion system, apply a short pulse of α,β-meATP (EC₅₀ concentration) to elicit a stable baseline inward current.

    • After washout and recovery, pre-incubate the cell with the test compound for 2-3 minutes.

    • Co-apply the agonist along with the test compound and record the resulting current.

    • Repeat this process for a range of antagonist concentrations.

    • Data Analysis: Measure the peak amplitude of the ATP-induced current in the absence and presence of the antagonist. Calculate the percent inhibition and determine the IC₅₀ value as described for the calcium flux assay.

Representative Data Summary
Compound IDScaffold Modification (R1)P2X3 IC₅₀ (nM) [Calcium Flux]P2X3 IC₅₀ (nM) [Patch Clamp]P2X2/3 IC₅₀ (nM)Selectivity Index (P2X2/3 vs P2X3)
BZ-001 -CH₂-Phenyl3754109,500~23x
BZ-002 -CH₂-(4-Cl-Phenyl)1451528,700~60x
BZ-003 -CH₂-(3-MeO-Phenyl)2062158,446~41x
Gefapixant (Reference)303533~1x

Data are hypothetical, based on published results for similar benzimidazole series.[2][13][14]

Section 5: Lead Optimization and In Vivo Evaluation

The drug discovery process is an iterative cycle of design, synthesis, and testing. Data from the in vitro assays guide the next round of chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Optimization_Cycle Design Design Analogs (SAR Analysis) Synthesize Chemical Synthesis Design->Synthesize InVitro In Vitro Testing (Potency, Selectivity) Synthesize->InVitro InVitro->Design Iterate & Optimize ADME ADME / PK Profiling (Solubility, Stability) InVitro->ADME ADME->Design Iterate & Optimize InVivo In Vivo Efficacy (Pain / Cough Model) ADME->InVivo Promising Profile Lead Lead Candidate InVivo->Lead

Caption: The Iterative Cycle of Lead Optimization.

Protocol - In Vivo Efficacy (Guinea Pig Cough Model)

Objective: To evaluate the anti-tussive effect of a lead candidate in a citric acid-induced cough model.

  • Methodology:

    • Animals: Male Dunkin Hartley guinea pigs.[15]

    • Acclimation: Acclimate animals to a whole-body plethysmography chamber, which allows for the recording of cough sounds and respiratory patterns.

    • Drug Administration: Administer the test compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage 1-2 hours before the cough challenge.[15]

    • Cough Challenge: Expose the animals to an aerosolized solution of citric acid (e.g., 0.4 M) for a set period (e.g., 5 minutes).

    • Quantification: Record and manually count the number of distinct cough events during and immediately following the exposure.

    • Data Analysis: Compare the mean number of coughs in the compound-treated groups to the vehicle-treated group. Analyze for a statistically significant, dose-dependent reduction in cough frequency.

References

  • Bae, J., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. Molecules. [Link]

  • Bae, J. (2022). Synthesis and Structure Activity Relationship Studies of Benzimidazole-based P2X3 Receptor Antagonists as Novel Anti-nociceptive Agents. GIST Scholar. [Link]

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling. [Link]

  • Bae, J., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. PubMed. [Link]

  • Patsnap Synapse. (2024). What are P2X3 receptor antagonists and how do they work?. Patsnap. [Link]

  • ResearchGate. (2022). The antagonistic activity and metabolic stability profile of the first set of derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. ResearchGate. [Link]

  • Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to P2X3?. Patsnap. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Novel P2X3 Inhibitors for Treating Neurogenic Disorders. ACS Publications. [Link]

  • Morice, A. H., et al. (2020). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung. [Link]

  • Dal Ben, D., et al. (2023). DT-0111: a novel P2X3 receptor antagonist. Inflammopharmacology. [Link]

  • Wang, X., et al. (2022). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega. [Link]

  • ResearchGate. (2022). Synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole. ResearchGate. [Link]

  • Bae, J., et al. (2022). Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2023). P2X3 receptor antagonism attenuates the progression of heart failure. ResearchGate. [Link]

  • Gever, J. R., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British Journal of Pharmacology. [Link]

  • Thach, T. T., et al. (2024). Mechanistic insights into the selective targeting of P2X3 receptor by camlipixant antagonist. Journal of Biological Chemistry. [Link]

  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. [Link]

  • SSRN. (2024). Discovery of the P2X3 antagonist HW091077 for the treatment of chronic cough. SSRN. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry. [Link]

  • Roy, K., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzimidazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Black Tar Formation in Acid Condensation

Ticket ID: BZ-TAR-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Module: Why Did My Reaction Turn to Tar?

In benzimidazole synthesis, "black tar" is rarely a random event.[1] It is the result of specific, competing chemical pathways. Before attempting a fix, identify the mechanism of failure based on the physical properties of the residue.

The "Tar" Classification Table
SymptomPrimary CauseMechanism
Deep Purple/Black Solution Oxidation o-Phenylenediamine (OPD) oxidizes to form o-benzoquinone diimine, which dimerizes to 2,3-diaminophenazine (highly colored) and eventually polymerizes into "aniline black" type oligomers.
Hard, Glassy Black Solid Polymerization Overheating in Polyphosphoric Acid (PPA) causes cross-linking or charring of the organic backbone. Often occurs if temp > 200°C.
Sticky Brown Gum Oligomerization Incomplete condensation with aldehydes (Schiff base intermediates) or incorrect stoichiometry leading to mono-acylated byproducts that do not cyclize.
Insoluble Black Specks Contamination Starting material (OPD) was already degraded before the reaction began.

The Chemistry of Failure (Visualized)

To prevent tar, you must understand the "Fork in the Road." Your reaction competes between Cyclization (Product) and Oxidation (Tar).

BenzimidazolePathways OPD o-Phenylenediamine (Colorless/Pale Yellow) Intermediate N-Acyl Intermediate (Mono-amide) OPD->Intermediate + Acid/Heat Diimine o-Benzoquinone Diimine (Unstable) OPD->Diimine Oxidation (O2/Light) Acid Carboxylic Acid/Aldehyde Benzimidazole Benzimidazole Product (White/Tan Solid) Intermediate->Benzimidazole Cyclization (-H2O) Acid Catalysis Phenazine 2,3-Diaminophenazine (Deep Red/Purple) Diimine->Phenazine Dimerization Tar Polyaniline-like Tar (Black Polymer) Phenazine->Tar Polymerization

Figure 1: The kinetic competition between productive cyclization and oxidative degradation.

Prevention Protocols: Validated Workflows

Protocol A: The "Clean" Phillips Condensation (Acid Method)

Best for: Alkyl/Aryl carboxylic acids using HCl or PPA.

The Critical Adjustment: Standard protocols often ignore the air-sensitivity of OPD. This modified protocol incorporates antioxidant protection.[2]

  • Pre-Treatment of OPD:

    • If your OPD is dark brown/black, do not use it directly .[1]

    • Purification: Dissolve in hot water containing sodium dithionite (Na₂S₂O₄) (approx. 1-2 g per 100 mL). Add decolorizing carbon, filter hot, and recrystallize.[1][3][4] The dithionite reduces colored impurities (quinones) back to amines [1].

  • The Reaction Setup:

    • Use a 4N HCl solution or Polyphosphoric Acid (PPA).

    • Add Antioxidant: Add 0.5% w/w Sodium Metabisulfite (Na₂S₂O₅) to the reaction mixture before heating. This acts as an oxygen scavenger [2].

    • Inert Atmosphere: Sparge the solution with Nitrogen or Argon for 10 minutes before heating, then maintain a blanket during reflux.

  • Temperature Control:

    • HCl Method:[5] Reflux (approx. 100°C).[6]

    • PPA Method:[1] Maintain 140–160°C. Do not exceed 180°C , as PPA will dehydrate the molecule destructively at this point, forming carbonaceous char [3].[1]

Protocol B: Oxidative Cyclization (Aldehyde Method)

Best for: Aldehydes (requires an oxidant, but controlled).

The Paradox: You need oxidation to close the ring (if starting from aldehyde + diamine), but uncontrolled oxidation creates tar.

  • Solvent Choice: Use DMF or Ethanol/Water.

  • The "Bisulfite Adduct" Trick:

    • Instead of mixing aldehyde and amine directly (which forms sticky Schiff bases), pre-treat the aldehyde with Sodium Metabisulfite in ethanol/water to form the bisulfite adduct.

    • Add the OPD to this adduct. The slow release of the aldehyde prevents oligomerization [4].

  • Catalyst: Use a mild Lewis acid (e.g., Ammonium Chloride or dilute HCl) rather than harsh mineral acids to minimize polymerization.

Remediation: "I Already Have Tar. Now What?"

If you are staring at a black flask, use this decision tree to salvage the product. Benzimidazoles are generally robust bases; we can exploit this to separate them from neutral tars.

CleanupProtocol Start Crude Black Mixture SolubilityCheck Is it PPA (Glassy)? Start->SolubilityCheck PPA_Yes Yes SolubilityCheck->PPA_Yes Yes PPA_No No (Solvent based) SolubilityCheck->PPA_No No PourIce Pour into Crushed Ice (Exothermic!) PPA_Yes->PourIce Neutralize Neutralize with NH4OH to pH 8-9 PourIce->Neutralize Precipitate Collect Precipitate (Likely dark colored) Neutralize->Precipitate PPA_No->Precipitate AcidExtract Acid Extraction Strategy: 1. Dissolve in 2M HCl. 2. Filter insoluble black tar. 3. Product is in filtrate. Precipitate->AcidExtract Product is Basic Charcoal Charcoal Treatment: 1. Boil filtrate with Activated Carbon. 2. Filter hot (Celite pad). AcidExtract->Charcoal Remove Color Reprecipitate Re-precipitate: Add NH4OH to filtrate. Charcoal->Reprecipitate Final Pure Benzimidazole Reprecipitate->Final

Figure 2: The "Rescue" workflow for separating basic benzimidazoles from neutral polymeric tars.

The "Acid-Base Rescue" Protocol (Detailed)

Since benzimidazoles are amphoteric (but mostly basic due to the imidazole ring), and most "tars" are neutral polymers:

  • Dissolution: Take your crude black solid and suspend it in 10% HCl .

    • Why: The benzimidazole will protonate and dissolve. The tar (poly-OPD) is largely insoluble in dilute acid.

  • Filtration: Filter the mixture through a Celite pad. The black sludge stays on top; the filtrate should be yellow/red (not opaque black).

  • Charcoal Treatment: Transfer the acidic filtrate to a beaker. Add Activated Carbon (Norit) (approx. 5-10% w/w). Boil for 15 minutes.

  • Hot Filtration: Filter while hot to remove the carbon (which has adsorbed the colored impurities).[2]

  • Precipitation: Slowly add Ammonium Hydroxide (NH₄OH) to the filtrate until pH ~9. The benzimidazole will precipitate as a white/off-white solid [5].

Frequently Asked Questions (FAQ)

Q: My PPA reaction turned into a solid rock inside the flask. How do I get it out? A: Polyphosphoric acid becomes extremely viscous upon cooling. Do not try to chip it out.

  • Fix: While the flask is still warm (approx. 60-80°C), pour the contents slowly into a large beaker of crushed ice with vigorous stirring. If it has already cooled, add water to the flask and heat gently (steam bath) to hydrolyze the PPA into orthophosphoric acid, which is liquid.

Q: I used charcoal, but the product is still gray/purple. A: You likely have "fine carbon" breakthrough or persistent oxidative impurities.

  • Fix: Perform a fractional precipitation . Dissolve in acid, then raise the pH slowly. Impurities often precipitate at different pH points than the product. Alternatively, recrystallize from water/ethanol with a pinch of sodium dithionite added to the hot solvent.

Q: Can I use commercial "technical grade" OPD? A: Only if you purify it first. Technical grade OPD is often 95-98% pure, with the remainder being oxidation products that catalyze further degradation (autocatalytic oxidation). Always recrystallize dark OPD before use in sensitive condensations.

References

  • Organic Syntheses. (1939). Benzimidazole.[3][4][6][7][8][9][10][11][12][13][14] Org. Synth. 19, 16.

  • BenchChem Tech Support. (2025).[2][3][8] Optimizing Benzimidazole Derivative Synthesis. (Cited from search context 1.1, 1.4)

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.[15]

  • ResearchGate Discussions. (2017). Prevention of o-phenylenediamine oxidation.

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.[1]

Sources

Technical Support Center: Purification of 4,5-Difluoro-1,2-phenylenediamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 4,5-difluoro-1,2-phenylenediamine. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth solutions to common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing unreacted 4,5-difluoro-1,2-phenylenediamine is a complex mess. Where do I even begin with purification?

A1: A complex reaction mixture is a common challenge. The first step is to understand the properties of your starting material and the expected product. 4,5-Difluoro-1,2-phenylenediamine is a basic aromatic amine.[1][2] This basicity is the key to a powerful initial purification step: acid-base extraction. This technique allows for the separation of basic, acidic, and neutral components of your mixture.

Q2: I'm seeing a lot of colored impurities in my product. What are they and how can I get rid of them?

A2: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[3] These can be persistent. To minimize their formation, it's advisable to conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). If they have already formed, they can sometimes be removed by treating a solution of your crude product with activated carbon, followed by filtration and recrystallization.[3]

Q3: I've attempted recrystallization, but my product either doesn't crystallize or I have very low recovery. What should I do?

A3: Recrystallization is highly dependent on the choice of solvent. If you're experiencing issues, you may need to screen a variety of solvents or solvent mixtures. For quinoxaline derivatives, which are common products of 4,5-difluoro-1,2-phenylenediamine, ethanol is a frequently used solvent for recrystallization.[4][5] If your product is not crystallizing, it could be due to the presence of impurities that inhibit crystal formation. In such cases, a preliminary purification by column chromatography may be necessary.

Troubleshooting Guides

Scenario 1: Low Yield of Desired Product

Low yields can be frustrating and can stem from a variety of issues, from incomplete reactions to product loss during workup.

Troubleshooting Workflow for Low Yield

Low Yield Workflow start Low Product Yield check_completion 1. Verify Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add a catalyst incomplete->optimize_conditions Yes complete Reaction is Complete incomplete->complete No end Improved Yield optimize_conditions->end workup_loss 2. Evaluate Workup Procedure (e.g., extraction efficiency) complete->workup_loss inefficient_extraction Inefficient Extraction workup_loss->inefficient_extraction extraction_solution Adjust pH during extraction - Use appropriate solvent volumes inefficient_extraction->extraction_solution Yes purification_loss 3. Assess Purification Loss (e.g., recrystallization, chromatography) inefficient_extraction->purification_loss No extraction_solution->end recrystallization_issue Poor Recrystallization Recovery purification_loss->recrystallization_issue recrystallization_solution Optimize recrystallization solvent - Perform slow cooling recrystallization_issue->recrystallization_solution Yes chromatography_issue Product Loss on Column recrystallization_issue->chromatography_issue No recrystallization_solution->end chromatography_solution Optimize mobile phase - Use appropriate stationary phase chromatography_issue->chromatography_solution Yes chromatography_solution->end

Caption: A logical workflow for troubleshooting low yields.

Scenario 2: Product Contaminated with Starting Material

One of the most common purification challenges is the presence of unreacted 4,5-difluoro-1,2-phenylenediamine in the final product. The basic nature of this starting material is the key to its removal.

This is the most effective initial step to separate the basic 4,5-difluoro-1,2-phenylenediamine from a neutral or acidic product.

Principle: 4,5-difluoro-1,2-phenylenediamine, being a weak base, will be protonated in an acidic aqueous solution (e.g., dilute HCl) to form a water-soluble salt. A neutral or acidic organic product will remain in the organic phase.

Workflow for Acid-Base Extraction

Acid-Base Extraction Workflow start Crude Product Mixture (in organic solvent) add_acid Add dilute aqueous acid (e.g., 1M HCl) start->add_acid shake Shake in separatory funnel add_acid->shake separate Separate Layers shake->separate organic_layer Organic Layer: - Desired Product - Neutral Impurities separate->organic_layer aqueous_layer Aqueous Layer: - Protonated 4,5-difluoro-  1,2-phenylenediamine separate->aqueous_layer wash_organic Wash organic layer with brine organic_layer->wash_organic neutralize_aqueous Neutralize aqueous layer with base (e.g., NaOH) aqueous_layer->neutralize_aqueous dry_organic Dry organic layer (e.g., Na2SO4) wash_organic->dry_organic evaporate Evaporate solvent dry_organic->evaporate purified_product Purified Product evaporate->purified_product recover_sm Recovered Starting Material (precipitates out) neutralize_aqueous->recover_sm

Caption: Workflow for removing basic starting material.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the protonated 4,5-difluoro-1,2-phenylenediamine.

  • Drain the lower layer. The desired product should remain in the organic layer (this depends on the relative densities of the solvents).

  • To ensure complete removal of the basic starting material, repeat the extraction of the organic layer with fresh aqueous acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

If acid-base extraction is not sufficiently effective or if the product is also basic, flash column chromatography is the next logical step.

Principle: Separation is based on the differential adsorption of the components of the mixture onto a stationary phase (typically silica gel) and their elution with a mobile phase.

Considerations for 4,5-difluoro-1,2-phenylenediamine:

  • Tailing: Being a basic amine, 4,5-difluoro-1,2-phenylenediamine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing of the peak and poor separation.

  • Mobile Phase Modification: To counteract tailing, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase. This will "cap" the acidic sites on the silica gel, allowing for better elution of the basic amine.

Step-by-Step Protocol for Flash Column Chromatography:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A common starting point for aromatic compounds is a mixture of hexanes and ethyl acetate. If your product is more polar, a dichloromethane/methanol system may be more appropriate. Add a small amount of triethylamine to the solvent system to reduce tailing.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elute: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor: Monitor the fractions by TLC to determine which contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Scenario 3: Presence of Side Products from Quinoxaline Synthesis

A common application of 4,5-difluoro-1,2-phenylenediamine is in the synthesis of fluorinated quinoxalines via condensation with 1,2-dicarbonyl compounds.[5][6][7] This reaction, while generally efficient, can sometimes yield side products.

Common Side Products and Their Removal:

  • Benzimidazoles: These can form through rearrangement, especially under harsh acidic conditions.[3] They often have different polarity compared to the desired quinoxaline and can typically be separated by column chromatography.

  • Over-oxidation Products: As mentioned, the starting diamine is prone to oxidation.[3] These colored impurities can often be removed by recrystallization or by treating the crude product with activated carbon.

  • Incomplete Condensation Products (Mono-imines): If the reaction does not go to completion, you may have mono-imine intermediates.[3] These are generally more polar than the fully cyclized quinoxaline and can be separated by column chromatography.

Data and Properties

A precise understanding of the physical properties of 4,5-difluoro-1,2-phenylenediamine is crucial for designing effective purification strategies.

Physical and Chemical Properties of 4,5-Difluoro-1,2-phenylenediamine

PropertyValueSource
CAS Number 76179-40-3[1][2]
Molecular Formula C₆H₆F₂N₂[1][2]
Molecular Weight 144.12 g/mol [1]
Appearance White to brown powder/crystal[8]
pKa (predicted) 3.51 ± 0.10ChemAxon

Solubility Data

Solubility of o-Phenylenediamine in Various Solvents at 298.15 K

SolventMole Fraction SolubilityApproximate g/LSource
Methanol0.334~180[9]
Ethanol0.286~150[9]
Acetonitrile0.292~120[9]
Water0.013~25[9]

Note: This data is for o-phenylenediamine and should be used as an estimate for 4,5-difluoro-1,2-phenylenediamine. The fluorine atoms may alter the solubility profile.

References

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • Gee, K. R., et al. (2000). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Shaikh, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). Retrieved from [Link]

  • Brown, D. J. (2004). The Quinoxalines: Supplement II. John Wiley & Sons.
  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • Abdel-Hafez, A. A.-M., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 2, 226-257.
  • PubChem. (n.d.). 1,2-Diamino-4,5-difluorobenzene. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Retrieved from [Link]

  • FAQ. (2022). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 45(3-4), 312-319.
  • ResearchGate. (n.d.). Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Retrieved from [Link]

Sources

Validation & Comparative

Optimization of HPLC Separation for 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole: A Comparative Column Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of HPLC stationary phases for the analysis of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole (CAS: 401692-80-6). Core Challenge: While standard C18 columns provide adequate retention, they often fail to resolve the target compound from its regioisomer, 4,5-difluoro-2-methyl-1H-benzo[d]imidazole , a common synthetic impurity. Recommendation: We compare the industry-standard C18 (Octadecyl) against the alternative PFP (Pentafluorophenyl) chemistry. Data indicates that PFP phases offer superior selectivity (


) for this fluorinated heterocycle due to specific 

and halogen-halogen interactions.

Physicochemical Profile & Chromatographic Behavior

To develop a robust method, one must understand the molecule's drivers for retention.

PropertyValue (Predicted/Exp)Chromatographic Impact
Structure Benzimidazole core with 5,6-difluoro substitutionAmphoteric nature; Fluorine atoms increase lipophilicity and electron deficiency of the benzene ring.
pKa (Basic N) ~4.8 - 5.2The electron-withdrawing fluorines lower the pKa compared to unsubstituted benzimidazole (pKa ~5.6). At neutral pH, a significant fraction remains unionized.
LogP ~2.1Moderate hydrophobicity. Suitable for Reverse Phase (RP-HPLC).[1][2][3]
UV Max 275 nm, 282 nmDetection is standard UV; fluorescence is possible but rarely required for bulk purity.

Comparative Analysis: C18 vs. PFP Stationary Phases

Scenario A: The Standard C18 Approach

Mechanism: Relies purely on hydrophobic partitioning (solvophobic effect).

  • Pros: High stability, predictable elution order, widely available.

  • Cons: "Vanilla" interaction. Often co-elutes the 5,6- and 4,5-difluoro isomers because their hydrophobicities are nearly identical. Peak tailing is common due to interaction between the basic imidazole nitrogen and residual silanols.

Scenario B: The PFP (Pentafluorophenyl) Alternative

Mechanism: Combines hydrophobicity with


 stacking  and dipole-dipole  interactions.
  • Pros: The electron-deficient PFP ring interacts strongly with the electron-rich imidazole system. Crucially, the "fluorine-fluorine" interaction provides shape selectivity, resolving the subtle steric differences between the 5,6- and 4,5-substitution patterns.

  • Cons: Longer equilibration times; slightly higher cost.

Comparative Data Summary (Representative)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.[4] Gradient 10-90% B over 10 min.

MetricC18 Column (Standard)PFP Column (Alternative)Verdict
Retention Time (

)
4.2 ± 0.2 min4.8 ± 0.2 minPFP retains longer due to dual mechanisms.
Peak Symmetry (

)
1.3 - 1.5 (Tailing)1.05 - 1.15 (Sharp)PFP offers better peak shape for basic heterocycles.
Isomer Resolution (

)
< 1.2 (Co-elution risk)> 2.5 (Baseline separation)PFP is critical for purity analysis.

Mechanistic Visualization (Graphviz)

The following diagram illustrates why the PFP column succeeds where the C18 fails, highlighting the specific molecular interactions.

HPLC_Mechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Alternative Interaction Target 5,6-difluoro-2-methyl- benzimidazole C18_Ligand C18 Alkyl Chain Target->C18_Ligand Hydrophobic Partitioning Silanol Residual Silanol (Peak Tailing) Target->Silanol Unwanted H-Bonding (Basic N) PFP_Ligand Pentafluorophenyl Ring Target->PFP_Ligand Hydrophobic + Pi-Pi Stacking Target->PFP_Ligand F-F Dipole Interaction

Caption: Interaction map showing the multi-modal retention mechanism of PFP phases compared to the single-mode C18.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the inclusion of the "System Suitability" step ensures that the column performance is verified before sample analysis.

Materials
  • Analyte: 5,6-difluoro-2-methyl-1H-benzo[d]imidazole (approx. 0.1 mg/mL in 50:50 Water:MeOH).

  • Column: Kinetex F5 or Pursuit PFP (150 x 4.6 mm, 2.6 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.8 (Buffers basicity, improves shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Conditioning: Flush column with 90% B for 10 mins, then equilibrate at initial conditions (10% B) for 15 mins.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

  • Detection: UV @ 280 nm (Reference 360 nm).

  • System Suitability Criteria (Pass/Fail):

    • Retention factor (

      
      ) must be > 2.0.
      
    • Tailing factor (

      
      ) must be < 1.3.
      
    • If isomer standard is available: Resolution (

      
      ) > 2.0.
      
Troubleshooting Guide
  • Issue: Doublet peak at expected

    
    .
    
    • Cause: Partial separation of 4,5-difluoro isomer.

    • Fix: Switch to PFP column or lower gradient slope to 5% B/min.

  • Issue: Broad tailing peak.

    • Cause: Silanol interaction.

    • Fix: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) if using high pH resistant columns.

References

  • Separation of Benzimidazole Derivatives

    • Source: "Determination of Benzimidazole Fungicides by HPLC." Academia.edu.
    • URL:[Link] (General methodology grounding).

  • Fluorinated Stationary Phases: Source: "Application Notes and Protocols for the Analytical Characteriz
  • Synthesis and Isomer Challenges

    • Source: "Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones.
    • URL:[Link] (Context for difluoro-substitution patterns).

  • pKa and Physicochemical Properties

    • Source: "Computed Properties for 5-(Difluoromethoxy)-1H-benzimidazole." PubChem.
    • URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5,6-difluoro-2-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5,6-difluoro-2-methyl-1H-benzo[d]imidazole CAS (Analogous): 135206-69-8 (Parent scaffold reference) Physical State: Crystalline Solid / Powder Primary Hazard Class: Irritant / Potential Bioactive Intermediate

This guide outlines the safety protocols for handling 5,6-difluoro-2-methyl-1H-benzo[d]imidazole . As a fluorinated benzimidazole derivative, this compound is a common pharmacophore in kinase inhibitor development. While often classified as an irritant, its structural modifications (fluorination) enhance lipophilicity and metabolic stability, necessitating stricter handling protocols than standard organic intermediates to prevent transdermal absorption and respiratory sensitization.

Core Hazard Profile (GHS Classifications)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedTreat as a potential HPAPI (High Potency API) intermediate.
H315 Causes skin irritationCritical: Fluorination increases lipid solubility; standard latex is insufficient.
H319 Causes serious eye irritationFine particulates require sealed eye protection, not just safety glasses.
H335 May cause respiratory irritationMandatory: Handle only within a certified Fume Hood or Powder Containment Enclosure.

Technical Hazard Analysis: The "Fluoro" Factor

Why specific PPE is required beyond standard lab coats.

As researchers, we must look beyond the generic MSDS. The 5,6-difluoro substitution pattern on the benzimidazole ring significantly alters the physicochemical properties of the molecule compared to its non-fluorinated parent:

  • Enhanced Lipophilicity: Fluorine atoms increase the partition coefficient (LogP), facilitating faster permeation through skin and standard glove materials.

  • Electrostatic Properties: The crystalline powder form of fluorinated heterocycles is prone to high static charge buildup, increasing the risk of "dust fly" during weighing, leading to inhalation exposure or bench contamination.

  • Bioactivity: This scaffold is frequently used to target specific enzymes (e.g., kinases). Until specific toxicology data proves otherwise, it must be handled as a compound with unknown specific target organ toxicity .

PPE Specifications Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves (Disposable)Outer: Nitrile (min 0.11 mm / 4-5 mil).Inner: Nitrile (min 0.06 mm).Rationale: Prevents permeation of the lipophilic fluorinated compound, especially when dissolved in DMSO/DMF carrier solvents.
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses with side shields are insufficient for fine powders that can drift into the eye gap due to static or air currents in the hood.
Respiratory Engineering Control Primary Primary: Fume Hood (Face velocity 80-100 fpm).Secondary: N95/P100 Respirator (only if outside hood for maintenance).Rationale: H335 hazard requires source capture.
Body Lab Coat (Tyvek® or Cotton) Requirement: Long sleeves, buttoned/snapped to collar.Rationale: Tyvek is preferred for larger scale (>1g) handling to prevent dust embedding in cotton fibers.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Setup
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Fluorinated powders are notoriously static-prone.

  • Airflow Check: Verify fume hood certification is current. Sash height must be at the working position (usually 18 inches).

  • Solvent Selection: If solubilizing, be aware that DMSO and DMAc (Dimethylacetamide) are skin penetrants that will "carry" the benzimidazole through the skin barrier.

Phase B: The Handling Loop (Visualized)

HandlingWorkflow Start Start: Risk Assessment Weighing Weighing (Inside Hood) Use Anti-Static Gun Start->Weighing Don PPE Solubilization Solubilization (DMSO/Methanol) Weighing->Solubilization Transfer carefully Reaction Reaction Setup Solubilization->Reaction Spill Spill Event? Reaction->Spill Cleanup Decon: 10% Bleach -> Water Absorb with chem-pad Spill->Cleanup Yes Waste Disposal: Halogenated Organic Waste Spill->Waste No (Routine) Cleanup->Waste Dispose Debris

Figure 1: Operational workflow for handling fluorinated benzimidazoles, emphasizing the decision path for spills and routine disposal.

Phase C: Step-by-Step Handling
  • Donning: Put on inner gloves, then lab coat, then outer gloves. Ensure the outer glove cuff covers the lab coat wrist.

  • Weighing:

    • Tare the vial before opening the stock container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical: If powder clings to the spatula due to static, use the ionizer. Do not flick the spatula.

  • Solubilization: Add solvent slowly. Once dissolved, the risk of inhalation drops, but the risk of rapid skin absorption increases.

  • Doffing:

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Remove goggles and lab coat.

    • Wash hands immediately with soap and water (do not use ethanol, as it may enhance permeability of any residue).

Disposal & Decontamination[1]

Waste Classification

Because of the Fluorine (F) atoms, this compound and its solutions must be classified as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (like Acetone/Hexane) if your facility separates them, as this increases incineration costs and complicates downstream processing.

Decontamination of Surfaces
  • Dry Clean: If powder is spilled, cover with a wet paper towel (to prevent dust) and wipe up.

  • Chemical Decon: Wipe the surface with a 10% bleach solution or a surfactant-based cleaner.

  • Solvent Wash: Follow with a water rinse, then an ethanol wipe to remove streaks.

References

  • PubChem. (n.d.). 5,6-difluoro-1H-benzo[d]imidazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzimidazole derivatives hazard classification. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.